Ketoconazole Impurity 11

Description

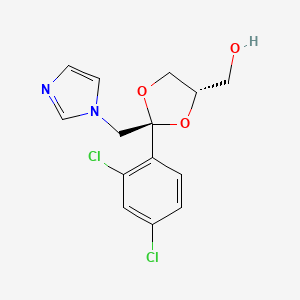

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14Cl2N2O3 |

|---|---|

Molecular Weight |

329.2 g/mol |

IUPAC Name |

[(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol |

InChI |

InChI=1S/C14H14Cl2N2O3/c15-10-1-2-12(13(16)5-10)14(8-18-4-3-17-9-18)20-7-11(6-19)21-14/h1-5,9,11,19H,6-8H2/t11-,14+/m0/s1 |

InChI Key |

VJZJGRMLFMJRGG-SMDDNHRTSA-N |

Isomeric SMILES |

C1[C@@H](O[C@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO |

Canonical SMILES |

C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO |

Origin of Product |

United States |

Origin and Formation Mechanisms of Ketoconazole Impurity 11

Elucidation of Synthetic Pathways Leading to Ketoconazole (B1673606) Impurity 11

The synthesis of ketoconazole is a multi-step process where the formation of impurities is a significant concern. ontosight.airesearchgate.net The specific molecular structure of Ketoconazole Impurity 11, identified as 1-(4-hydroxyphenyl)piperazine (B1294502), suggests its origin as an unreacted intermediate or a product of a side reaction during the synthesis of the ketoconazole molecule.

Intermediates and Side Reactions in Ketoconazole Synthesis

The primary synthesis of ketoconazole involves the reaction of key intermediates. One of the final steps in a common synthetic route is the alkylation of 1-acetyl-4-(4-hydroxyphenyl)piperazine (B17747) with a suitable mesylate. chemicalbook.com In this process, 1-(4-hydroxyphenyl)piperazine can be considered a precursor or an intermediate. If this compound fails to react completely or is involved in side reactions, it can persist as an impurity in the final product.

The synthesis of ketoconazole itself is complex, with one reported route involving seven steps. google.com Such multi-step transformations increase the likelihood of by-product generation. For instance, the synthesis of various ketoconazole derivatives and impurities has been a subject of research to create reference standards for quality control. researchgate.netkoreascience.kr

| Intermediate/Precursor | Role in Synthesis | Potential for Impurity Formation |

| 1-(4-hydroxyphenyl)piperazine | Precursor to 1-acetyl-4-(4-hydroxyphenyl)piperazine or an unreacted starting material. | Can remain as an impurity if the subsequent acylation or alkylation steps are incomplete. |

| 1-acetyl-4-(4-hydroxyphenyl)piperazine | Key intermediate that is alkylated to form ketoconazole. chemicalbook.com | Incomplete reaction can lead to its presence, and its hydrolysis could potentially form Impurity 11. |

| cis-2-(2,4-dichlorophenyl)-2-bromoethyl-4-hydroxymethyl-1,3-dioxolane | An early-stage intermediate in ketoconazole synthesis. chemicalbook.com | Side reactions involving this and other early intermediates could potentially lead to various impurities. |

Role of Reagents, Catalysts, and Solvents in Impurity Formation

The choice of reagents, catalysts, and solvents plays a crucial role in directing the reaction towards the desired product and minimizing impurity formation. For example, the etherification of an aryl bromide with a phenol (B47542) derivative in one synthetic approach required a modification of the general copper-mediated reaction conditions, using an excess of the phenol derivative itself as a solvent at a high temperature (190 °C). koreascience.kr Such forcing conditions can often lead to an increased profile of side products.

The use of specific reagents like p-toluenesulfonyl chloride to create an active ester for the final coupling step is a critical part of the synthesis. google.com The efficiency of this reaction and the subsequent purification steps are vital in controlling the levels of unreacted piperazine (B1678402) intermediates.

By-product Generation in Multistep Organic Transformations

In any multistep synthesis, the potential for by-product formation increases with each step. The synthesis of ketoconazole involves the formation of a dioxolane ring, substitution reactions, and the introduction of imidazole (B134444) and piperazine moieties. chemicalbook.comgoogle.com Each of these transformations can have competing reactions. For example, the regioselectivity of reactions on the aromatic rings could lead to isomeric impurities. The complexity of the ketoconazole molecule, with its multiple functional groups, provides several sites for potential side reactions. ontosight.ai

Degradation Pathways Contributing to this compound Formation

Ketoconazole is susceptible to degradation under various stress conditions, including hydrolysis and oxidation. nih.govnih.gov These degradation pathways can lead to the formation of several impurities.

Hydrolytic Degradation Mechanisms (e.g., acid/base influence, unconventional routes)

Stress degradation studies performed on ketoconazole have shown that it undergoes significant degradation under acidic and basic conditions. nih.govnih.gov One of the major degradation products identified is formed by the cleavage of the ketoconazole structure. researchgate.net Specifically, hydrolysis can lead to the formation of Impurity D, which is 1-[4-[[(2RS, 4SR)-2-(2, 4-dichlorophenyl)-2-(1H- imidazol-1-ylmethyl) -1, 3-dioxolan-4-yl] methoxy] phenyl] piperazine, through the cleavage of the acetyl group from the piperazine ring. jocpr.com While this is not Impurity 11, it demonstrates the lability of the molecule to hydrolysis.

It is plausible that more extensive hydrolytic cleavage of the ether linkage in ketoconazole or its deacetylated impurity (Impurity D) could lead to the formation of 1-(4-hydroxyphenyl)piperazine (Impurity 11).

| Condition | Effect on Ketoconazole | Relevant Degradation Products |

| Acidic Hydrolysis | Significant degradation observed. nih.govnih.gov | Leads to cleavage of the molecule. researchgate.net |

| Basic Hydrolysis | Significant degradation observed. nih.govnih.gov | Leads to cleavage of the molecule. researchgate.net |

| Neutral Hydrolysis | Less significant degradation compared to acidic or basic conditions. |

Oxidative Degradation Processes and Environmental Factors (e.g., auto-oxidation, photo-oxidation)

Ketoconazole is also susceptible to oxidative degradation. nih.govnih.gov Treatment with hydrogen peroxide leads to the formation of an N-oxide derivative on the piperazine ring. nih.govresearchgate.net While this specific reaction does not form Impurity 11, it highlights the reactivity of the piperazine ring.

Photodegradation studies have also been conducted on ketoconazole. latamjpharm.orgresearchgate.net Exposure to UV radiation can cause photodechlorination, resulting in different degradation products. latamjpharm.org Although these studies did not specifically report the formation of Impurity 11, the breakdown of the molecule under various environmental stressors is a known pathway for impurity generation. The oxidation of ketoconazole has been identified as a key factor in the generation of several degradation products, some of which have not been previously reported in the literature. scholars.direct

Photolytic Degradation Processes

Photolytic degradation involves the chemical breakdown of a compound due to exposure to light. Ketoconazole has been shown to be susceptible to photodegradation under various light sources, including UV-C (254 nm), UV-A (352 nm), and natural daylight. researchgate.netscielo.br Studies have demonstrated that the extent of degradation is often more significant in solution compared to solid forms or formulated products like shampoos. researchgate.net

Forced degradation studies are instrumental in identifying potential photoproducts. In one such study, ketoconazole in a methanol (B129727) solution was exposed to UV-C radiation, leading to its complete degradation and the formation of two primary photoproducts. researchgate.net The separation and analysis of these products were achieved using High-Performance Liquid Chromatography (HPLC). researchgate.net Another study reported a 30.2% degradation of ketoconazole when exposed to sunlight for 12 hours. ijsdr.org The significant decomposition under photolytic conditions underscores the light-sensitive nature of the ketoconazole molecule. scielo.br

| Condition | Exposure Details | Observed Degradation | Key Findings | Reference |

| UV-C Radiation | 20 mg/ml solution exposed for 30 hours | Complete degradation | Formation of two main photoproducts, isolated by semi-preparative HPLC. | researchgate.net |

| Sunlight | Solution exposed for 12 hours | 30.2% degradation of Ketoconazole | Formation of seven distinct degradants identified by HPLC. | ijsdr.org |

| Photolysis | Shampoo and cream formulations exposed to 254 nm for 24 hours | 47.31% (shampoo) and 66.83% (cream) degradation | Demonstrates significant photolytic instability even in formulated products. | scielo.br |

Thermal Degradation Kinetics and Associated Reaction Mechanisms

Thermal degradation refers to the breakdown of a drug substance at elevated temperatures. While some early studies suggested ketoconazole was stable under thermal stress nih.gov, other research indicates it is sensitive to heat, particularly in formulated products. scielo.br For instance, ketoconazole in shampoo and cream formulations showed substantial degradation of 69.05% and 87.15%, respectively, when subjected to thermal stress. scielo.br The melting point of pure ketoconazole is approximately 146-150°C, and it is reported to be stable up to its melting point. nih.govacs.org

The study of degradation kinetics helps in predicting the shelf-life and stability of a drug. Typically, drug degradation follows first-order kinetics, where the rate of reaction is dependent on the concentration of the drug. mdpi.com The rate constant (k) can be determined at different temperatures to calculate the activation energy (Ea) using the Arrhenius equation. This, in turn, allows for the calculation of important thermodynamic and kinetic parameters that describe the stability profile of the compound. mdpi.com

| Parameter | Description | Governing Equation / Concept | Significance |

| Order of Reaction | Describes how the rate of degradation depends on the concentration of the reactant(s). | Commonly First-Order for drug degradation. mdpi.com | Helps in modeling the rate of impurity formation over time. |

| Rate Constant (k) | A proportionality constant that relates the rate of a chemical reaction to the concentration of reactants. | Determined experimentally at various temperatures. | A higher 'k' value indicates a faster degradation rate. |

| Half-life (t½) | The time required for the concentration of the drug to decrease to half of its initial value. | For first-order: t½ = ln(2)/k. mdpi.com | Provides a measure of the drug's persistence under specific conditions. |

| Shelf-life (t₉₀) | The time required for 10% of the drug to degrade. | For first-order: t₉₀ = 0.105/k. mdpi.com | A critical parameter for determining the expiration date of a pharmaceutical product. |

| Arrhenius Equation | Relates the rate constant (k) to temperature (T) and the activation energy (Ea). | k = A * e^(-Ea/RT). mdpi.com | Allows for the prediction of degradation rates at different temperatures (e.g., during storage). |

Stress Testing Methodologies for Predicting Degradation Products

Stress testing, or forced degradation, is a fundamental component of drug development and is mandated by regulatory bodies like the ICH. It involves subjecting the API to conditions more severe than accelerated stability testing to elicit the formation of potential degradation products. nih.govoup.com This process is crucial for developing stability-indicating analytical methods and for elucidating the degradation pathways of a drug substance. nih.gov

For ketoconazole, stress testing is typically performed under a variety of conditions, including acidic, basic, oxidative, thermal, and photolytic stress. nih.govmdpi.com The specific conditions are chosen to induce a predictable level of degradation, generally in the range of 5-20%. The resulting mixture of the parent drug and its impurities is then analyzed, often by LC-MS, to separate and identify the degradants. nih.govresearchgate.net

| Stress Condition | Reagents and Conditions Used in Studies | Typical Outcome for Ketoconazole | Reference |

| Acid Hydrolysis | 1N HCl, heated on a water bath. nih.gov 0.1 M HCl at room temperature for 24 hours. oup.com | Major degradation observed, formation of a key hydrolytic impurity. nih.govnih.gov | nih.gov, nih.gov, oup.com |

| Base Hydrolysis | 1N NaOH, heated on a water bath. nih.gov 0.01 M NaOH at room temperature for 0.5 hours. oup.com | Major degradation, formation of the same impurity as under acidic conditions. nih.gov | nih.gov, oup.com |

| Oxidation | 3-30% H₂O₂, heated on a water bath. nih.govresearchgate.net | Major degradation, formation of an N-oxide impurity different from the hydrolytic product. nih.govresearchgate.net | researchgate.net, nih.gov |

| Thermal Degradation | 60°C for 10 days or 105°C for 24 hours. nih.govresearchgate.net Water bath at 60°C for 24 hours. oup.com | Some studies report stability nih.gov, while others show significant degradation scielo.br. | researchgate.net, nih.gov, oup.com, scielo.br |

| Photolytic Degradation | Exposure to UV light at 254 nm for 24 hours. nih.gov Exposure to 1.2 million lux hours. oup.com | Some studies report stability nih.gov, while others show significant degradation researchgate.netscielo.br. | nih.gov, oup.com, researchgate.net, scielo.br |

Excipient-Impurity Interactions and Their Contribution to this compound

Excipients are generally considered inert substances added to a drug formulation, but they can participate in chemical reactions with the API. chineway.com.cn These interactions can either stabilize the drug or lead to its degradation, contributing to the formation of impurities. chineway.com.cn The interaction potential is determined by the functional groups present on both the drug and the excipient molecules, as well as the presence of reactive impurities within the excipients themselves. chineway.com.cn

Studies on co-amorphous systems of ketoconazole with various organic acids (e.g., citric acid, tartaric acid, succinic acid) have provided insight into the nature of these interactions. pharmaexcipients.com Techniques like FT-IR and solid-state NMR have shown that ketoconazole can form hydrogen bonds and ionic interactions with these acids. pharmaexcipients.com While the goal of these studies was to enhance stability, the identified interactions highlight potential reaction pathways. If an incompatible excipient is used, these same interaction mechanisms could facilitate degradation.

Furthermore, common excipients can contain reactive impurities. For example, povidone and polysorbates may contain peroxide residues, while lactose (B1674315) can have aldehydes and reducing sugars. chineway.com.cn These reactive species can initiate or participate in the degradation of the API. An impurity like ketoconazole N-oxide, for instance, is formed under oxidative stress, a condition that could be instigated by peroxide impurities from excipients. nih.govchineway.com.cn

| Excipient | Potential Reactive Impurity / Residue | Potential Interaction with API | Reference |

| Povidone, Polysorbates | Peroxides | Oxidation | chineway.com.cn |

| Lactose | Aldehydes, reducing sugars | Maillard reaction, cross-linking | chineway.com.cn |

| Polyethylene Glycol (PEG) | Aldehydes, peroxides, organic acids | Oxidation, esterification | chineway.com.cn |

| Magnesium Stearate | Antioxidants (can be reactive) | Various | chineway.com.cn |

| Microcrystalline Cellulose | Water, Hemicelluloses | Hydrolysis | chineway.com.cn |

| Organic Acids (e.g., Citric Acid) | Not an impurity, but a functional excipient | Hydrogen bonding, ionic interactions, pH modification. pharmaexcipients.commdpi.com | mdpi.com, pharmaexcipients.com |

Mechanistic Studies on the Formation of this compound

Mechanistic studies aim to elucidate the precise chemical transformations that lead to the formation of degradation products. For ketoconazole, several degradation pathways have been proposed based on the characterization of impurities formed during stress testing. nih.gov

Under hydrolytic (acidic and basic) conditions, a major degradation product identified is Ph. Eur. Impurity D. nih.gov The formation of this impurity involves the hydrolytic cleavage of the ketal group in the dioxolane ring of the ketoconazole molecule.

Under oxidative stress, the primary degradation pathway involves the nitrogen atoms in the piperazine and imidazole rings. The major product identified is the N-oxide of ketoconazole, formed by the oxidation of the tertiary amine in the piperazine ring. nih.gov This transformation is confirmed through techniques like LC-MS and NMR analysis. nih.gov

Photodegradation mechanisms can be more complex. Studies have identified photoproducts resulting from the cleavage of the molecule, suggesting that high-energy photons can break key chemical bonds, leading to a cascade of reactions and the formation of multiple degradants. researchgate.net The specific structure of this compound would dictate which of these or other potential pathways is responsible for its formation.

Advanced Analytical Methodologies for Detection and Quantification of Ketoconazole Impurity 11

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic techniques are fundamental in the separation, identification, and quantification of impurities in pharmaceutical substances. For Ketoconazole (B1673606) Impurity 11, a range of liquid and gas chromatography methods are utilized to ensure comprehensive impurity profiling. These methods are designed to be specific, sensitive, and robust, allowing for the detection of even trace amounts of the impurity.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of ketoconazole and its related substances, including Impurity 11. Its versatility allows for various modes of separation, catering to the specific chemical properties of the analyte.

Reversed-Phase HPLC (RP-HPLC) is extensively used for the analysis of ketoconazole and its impurities due to its suitability for separating moderately polar to nonpolar compounds. In RP-HPLC, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase.

Several RP-HPLC methods have been developed that are capable of separating ketoconazole from its various related compounds. These methods often employ a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The pH of the buffer can be adjusted to optimize the separation, with one study finding optimal separation at a pH of 4. The addition of modifiers like diethylamine (B46881) or triethylamine (B128534) to the mobile phase can improve peak shape and resolution.

A stability-indicating RP-HPLC method was developed using an Agilent C8 column with a mobile phase of 0.3% triethylamine in 20 mM potassium dihydrogen phosphate (B84403) buffer (pH 4.0) and acetonitrile (68:32 v/v). Another method utilized a Promosil C18 column with a mobile phase of water, acetonitrile, and a pH 6.8 buffer (51:45:4 v/v). Ion-pairing chromatography, a variant of RP-HPLC, has also been employed, using sodium dodecyl sulfate (B86663) (SDS) as an ion-pairing reagent to enhance the retention and separation of ketoconazole on the reversed-phase column.

Table 1: Examples of Reversed-Phase HPLC Conditions for Ketoconazole Impurity Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Stationary Phase | Octadecylsilica (C18) | LiChrospher® 100 RP-8 | Phenomenex Luna C18 |

| Mobile Phase | Acetonitrile & Phosphate Buffer with Diethylamine | Methanol & Water with Phosphate Buffer (90:10 v/v), pH 8.90 | Acetonitrile & 0.2% Triethylamine, pH 6.5 (70:30 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 225 nm | UV at 225 nm | UV at 243 nm |

| Column Temp. | 25 °C | 25 °C | Ambient |

This table is interactive. Click on the headers to sort.

While less common than reversed-phase for ketoconazole analysis, Normal-Phase HPLC (NP-HPLC) can be a valuable tool, particularly for separating isomers or highly polar compounds that are not well-retained in RP-HPLC. In NP-HPLC, a polar stationary phase is used with a non-polar mobile phase. Specific applications of NP-HPLC for the direct analysis of Ketoconazole Impurity 11 are not extensively detailed in readily available literature, as RP-HPLC methods generally provide adequate separation for ketoconazole and its common impurities. However, the principles of NP-HPLC could be applied if specific separation challenges, such as co-elution with other polar impurities, were to arise.

Ketoconazole is a chiral drug, existing as a racemic mixture of enantiomers. Consequently, its impurities can also exist as stereoisomers. This compound is identified as ((2S, 4S)-2-((1H-imidazol-1-yl)methyl)-2-(2, 4-dichlorophenyl)-1, 3-dioxolan-4-yl)methanol, a specific stereoisomer. Therefore, Chiral HPLC is a critical technique for its stereospecific analysis.

Chiral separation can be achieved using chiral stationary phases (CSPs) or by adding chiral additives to the mobile phase. A method for separating ketoconazole enantiomers has been developed using a C18 reversed-phase column with sulfobutyl ether-beta-cyclodextrin (SBE-beta-CD) as a chiral mobile phase additive. This approach achieved good resolution between the enantiomers, demonstrating the utility of chiral additives in reversed-phase systems for stereoisomeric analysis. The separation of antifungal chiral drugs, including ketoconazole, has been compared using both HPLC and Supercritical Fluid Chromatography (SFC), highlighting the importance of chiral separation techniques in their analysis.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher separation efficiency, faster analysis times, and improved resolution compared to traditional HPLC. This enhanced resolution is particularly beneficial for complex impurity profiles where impurities may be present in low concentrations and elute closely to the main drug peak or other impurities.

A rapid UHPLC method for ketoconazole estimation was developed using an Endoversil column (50 x 2.1mm, 1.7µm) with a mobile phase of phosphate buffer (pH 5.5) and methanol (40:60). This method achieved a very short retention time for ketoconazole, demonstrating the speed and efficiency of UHPLC. The application of columns with small porous particles on conventional HPLC systems can also provide performance comparable to a dedicated UHPLC system, offering excellent peak shape and resolution for all components.

Gas Chromatography (GC) and Headspace GC Techniques

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. While HPLC is the primary method for analyzing ketoconazole and its impurities due to their relatively low volatility, GC can be employed for the analysis of volatile organic impurities or residual solvents that may be present from the manufacturing process.

There is limited specific information on the direct analysis of this compound by GC. However, GC-MS (Gas Chromatography-Mass Spectrometry) has been mentioned in the broader context of bioanalytical research support for drugs like ketoconazole. Headspace GC is particularly useful for the analysis of residual solvents in the drug substance or product without dissolving the sample, thereby avoiding potential interference from the main components.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its high-performance counterpart, HPTLC, serve as valuable tools for the separation and identification of ketoconazole and its related substances. These techniques operate on the principle of separating components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a flat plate) and a liquid mobile phase that moves up the plate via capillary action. HPTLC offers significant advantages over conventional TLC, including higher resolution, faster separation times, and improved sensitivity, by using plates with smaller particle sizes and optimized instrumentation for sample application and detection.

For the analysis of ketoconazole impurities, HPTLC methods have been developed utilizing silica (B1680970) gel 60 F254 plates as the stationary phase. The separation is achieved using a mobile phase system, such as a mixture of ethanol, acetone (B3395972), and sulfuric acid. Densitometric scanning is employed for quantification, with detection wavelengths typically set around 298 nm, where the analyte exhibits maximum absorbance. These methods are valued for their simplicity, cost-effectiveness, precision, and accuracy, making them suitable for routine quality control analysis.

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plate | |

| Mobile Phase | Ethanol-acetone-1.0 mol/L H₂SO₄ | |

| Detection | Densitometric scanning at 298 nm | |

| Key Attributes | Simple, precise, accurate, inexpensive |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique in pharmaceutical analysis, offering a "green" alternative to traditional liquid chromatography. SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. The low viscosity and high diffusivity of supercritical fluids enable faster separations and higher efficiency compared to HPLC. By adding organic modifiers like methanol to the CO2 mobile phase, the polarity can be adjusted to elute a wide range of compounds, from non-polar to polar.

In the context of pharmaceutical impurity profiling, SFC is particularly advantageous due to its different selectivity compared to reversed-phase liquid chromatography (RPLC), making it an excellent orthogonal technique. This orthogonality is crucial for resolving co-eluting impurities that might be missed by a single chromatographic method. While specific applications for this compound are not extensively detailed in the literature, the principles of SFC make it highly suitable for such analyses. Its applicability for impurity profiling and quality control of drug substances is well-established, offering benefits in speed, reduced solvent consumption, and unique separation capabilities.

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)

Capillary Electrophoresis (CE) is a family of high-resolution separation techniques that use an electric field to separate analytes based on their charge, size, and electrophoretic mobility within a narrow capillary. Capillary Zone Electrophoresis (CZE), the simplest form of CE, is effective for charged molecules.

To extend the applicability of CE to neutral compounds and to enhance the separation of complex mixtures, Micellar Electrokinetic Chromatography (MEKC) is employed. In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration (CMC), forming micelles. Separation is then based on the differential partitioning of analytes between the aqueous buffer (mobile phase) and the interior of the micelles (a pseudo-stationary phase). This chromatographic mechanism allows for the separation of structurally similar impurities from the main drug component.

CE-based methods have been successfully applied to identify and quantify impurities in ketoconazole. For instance, Capillary Zone Electrophoresis-Electrospray-Mass Spectrometry (CZE-ESI-MS) has been used to identify and quantify the trans-ketoconazole (B1253992) diastereomer as an impurity in cis-ketoconazole samples. The separation was achieved using a 0.4M ammonium (B1175870) formate (B1220265) buffer at pH 3.0, demonstrating the technique's power to resolve closely related isomers that have the same mass-to-charge ratio.

Spectroscopic and Hyphenated Techniques for Structural Elucidation and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the identification and quantification of pharmaceutical impurities. The coupling of the high separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry provides an unparalleled analytical tool. The LC system separates the impurity from the API and other components, after which the mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing definitive identification and precise quantification.

Various LC-MS/MS methods have been developed for the analysis of ketoconazole and its degradation products. These methods typically utilize C8 or C18 reversed-phase columns for chromatographic separation. Gradient elution with mobile phases consisting of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is commonly employed to achieve optimal separation. Detection is performed using a mass spectrometer, often a triple quadrupole, in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions. For ketoconazole, the transition of m/z 531.2 → 489.3 has been used for quantification.

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | Agilent Poroshell HPH-C8 (4.6 mm × 100 mm, 2.7 µm); Acquity BEH C18 (2.1 mm x 50 mm, 1.7 µm) | |

| Mobile Phase | Gradient elution with Acetonitrile and Ammonium Acetate buffer (pH 7.5) | |

| Ionization Mode | Positive Electrospray Ionization (ESI) | |

| MS/MS Transition (Quantification) | m/z 531.2 → 489.3 | |

| Flow Rate | 0.45 - 1.0 mL/min |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a vital analytical technique for the detection and characterization of volatile and semi-volatile impurities in pharmaceutical materials. The process involves separating compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. Following separation, the compounds are detected by a mass spectrometer, which provides detailed structural information and allows for confident identification.

The application of GC-MS in impurity profiling is crucial for identifying unwanted chemicals that may originate from starting materials, synthetic byproducts, or degradation. While specific GC-MS methods for this compound are not prominently featured in the reviewed literature, the technique is indispensable for a comprehensive impurity profile of any API. High-resolution accurate mass spectrometry (HRAMS) coupled with GC can provide sub-ppm mass accuracy, allowing for the clear assignment of elemental compositions for unknown impurities. This capability is essential for identifying unexpected trace-level contaminants that could affect the final drug product's safety and quality.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

The hyphenation of Liquid Chromatography with Nuclear Magnetic Resonance (LC-NMR) spectroscopy represents a powerful platform for the definitive structural elucidation of unknown impurities in complex mixtures. This technique directly couples the separation capabilities of HPLC with the unparalleled structure-resolving power of NMR. An impurity of interest, such as this compound, can be separated from the bulk drug substance and other related compounds by the LC system and then transferred directly into the NMR spectrometer for analysis.

This online coupling eliminates the need for tedious and often challenging offline isolation and purification of the impurity before structural analysis can be performed. By comparing the NMR spectral data (such as ¹H and ¹³C spectra) of the isolated impurity with that of the parent drug, a detailed structural assignment can be made. This is particularly crucial for impurities where reference standards are not available and for providing unequivocal proof of structure required by regulatory authorities.

Fourier-Transform Infrared (FT-IR) Spectroscopy and Raman Spectroscopy

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serve as powerful tools for the structural characterization of this compound. These methods provide a molecular fingerprint by probing the vibrational modes of chemical bonds within the molecule.

FT-IR Spectroscopy operates on the principle of infrared light absorption by molecules, which induces vibrations at specific frequencies corresponding to particular functional groups. ijprajournal.com For this compound, an FT-IR spectrum would exhibit characteristic absorption bands confirming the presence of its key structural motifs. These include:

O-H Stretch: A broad band indicating the hydroxyl (-OH) group.

C-H Stretches: Signals from the aromatic dichlorophenyl ring and the aliphatic dioxolane and methyl groups.

C=N and C=C Stretches: Bands corresponding to the imidazole (B134444) ring.

C-O Stretches: Peaks associated with the dioxolane ring and the primary alcohol.

C-Cl Stretches: Vibrations from the dichlorophenyl group.

FT-IR is a rapid and non-destructive technique that requires minimal sample preparation, making it highly efficient for identity confirmation. ijprajournal.com

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (laser). eag.com While FT-IR is sensitive to polar bonds and changes in dipole moment, Raman is more sensitive to non-polar, symmetric bonds and provides superior spatial resolution, allowing for the analysis of smaller sample areas. eag.com For this compound, Raman spectroscopy would be particularly effective in characterizing the C-C bonds within the aromatic and heterocyclic rings. The combination of FT-IR and Raman provides a more comprehensive vibrational analysis, as they are sensitive to different spectral features and can offer complementary information for unambiguous identification. eag.comspectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Diode Array Detection (DAD)

Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone technique for the quantitative analysis of ketoconazole and its impurities, primarily due to the presence of UV-absorbing chromophores in their structures. ijarsct.co.inscielo.br In this compound, the dichlorophenyl and imidazole rings act as chromophores, absorbing light in the UV region.

When coupled with High-Performance Liquid Chromatography (HPLC), a UV-Vis detector allows for the quantification of Impurity 11 as it elutes from the chromatographic column. The maximum absorption wavelength (λmax) for ketoconazole is typically observed around 225 nm to 257 nm, and similar wavelengths are employed for the detection of its related impurities. scielo.brresearchgate.netresearchgate.net

Diode Array Detection (DAD) , also known as a Photodiode Array (PDA) detector, enhances this capability significantly. Unlike a standard UV detector that measures absorbance at a single wavelength, a DAD scans a range of wavelengths simultaneously, generating a complete UV spectrum for each peak in the chromatogram. nih.gov This has several advantages for impurity analysis:

Peak Purity Assessment: DAD allows for the assessment of peak homogeneity by comparing spectra across the peak. This helps to ensure that the chromatographic peak for Impurity 11 is not co-eluting with other components. usp.org

Impurity Identification: By creating a spectral library, the UV spectrum of an unknown peak can be compared against the spectrum of a known reference standard of this compound for positive identification. nih.gov

Method Specificity: DAD is instrumental in demonstrating the specificity of an analytical method during validation, confirming that the analyte signal is free from interference.

Advanced NMR Spectroscopy (e.g., 2D NMR, solid-state NMR for polymorphic forms)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules like this compound. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, advanced NMR techniques offer deeper insights.

2D NMR Spectroscopy: For complex molecules, 1D NMR spectra can be crowded. Two-dimensional (2D) NMR experiments resolve these overlaps by correlating signals on two frequency axes, providing unambiguous information on molecular connectivity. omicsonline.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to map out the spin systems within the molecule's structure. nih.gov

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These techniques correlate proton signals with directly attached carbons, providing a clear map of C-H one-bond connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton and connecting different functional groups. nih.gov

These 2D NMR techniques are essential for confirming the exact structure of this compound and distinguishing it from other isomers and related substances. nih.gov

Solid-State NMR (ssNMR): Unlike solution-state NMR, which analyzes dissolved samples, ssNMR provides structural information on materials in their solid form. This is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties, including stability and solubility. Solid-state NMR experiments, such as Cross-Polarization Magic Angle Spinning (CP-MAS), can detect subtle differences in the chemical environment of atoms in different crystal lattices, making ssNMR a powerful tool for characterizing the solid-state form of this compound. researchgate.netescholarship.org

Method Development and Validation Principles for this compound Analysis

The development and validation of an analytical method for quantifying this compound must adhere to the stringent guidelines set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline. amsbiopharma.comich.orgeuropa.eu Validation demonstrates that the analytical procedure is suitable for its intended purpose, ensuring the reliability and accuracy of the results. amsbiopharma.com

Specificity and Selectivity Assessment

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components (e.g., excipients). ich.org

The specificity of a method for this compound is typically demonstrated through several experiments:

Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must be able to separate the peak of Impurity 11 from any degradants formed, as well as from the active pharmaceutical ingredient (API).

Spiking Studies: A sample (e.g., placebo or drug product) is spiked with this compound and other known related substances. The chromatogram is analyzed to confirm that all peaks are well-resolved. ikev.org

Peak Purity Analysis: As mentioned, the use of a Diode Array Detector (DAD) is crucial for confirming peak purity and ensuring no co-elution occurs at the retention time of Impurity 11. ikev.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the analytical method.

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy.

These limits are commonly determined based on the signal-to-noise (S/N) ratio, where the LOD corresponds to an S/N ratio of approximately 3:1 and the LOQ corresponds to an S/N ratio of 10:1. nih.gov Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. pharmacophorejournal.com The LOQ is a critical parameter for impurity methods, as it must be below the reporting threshold for the impurity. ich.org

| Methodology | LOD (μg/mL) | LOQ (μg/mL) | Reference |

|---|---|---|---|

| RP-HPLC | 0.02 | 0.08 | ijarmps.org |

| RP-HPLC | 1.94 | 5.88 | ijprajournal.com |

| RP-HPLC | 0.5 | 1.0 | pharmacophorejournal.com |

| HPLC | 0.230 | 0.698 | ekb.eg |

| UV-Spectrophotometry | 0.0225 | 0.75 | researchgate.net |

Linearity, Accuracy, and Precision Studies

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. pharmacophorejournal.com For an impurity quantification method, the range should typically cover from the LOQ to 120% of the specification limit. ich.org Linearity is evaluated by analyzing a series of solutions of known concentrations (minimum of 5) and is demonstrated by a high correlation coefficient (r² ≥ 0.99) from the linear regression analysis. ikev.orgejournal.by

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity standard is spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). nih.govijarmps.org The percentage recovery is then calculated. The acceptance criteria for accuracy are typically within a range of 98-102% for drug substances, but wider ranges may be acceptable for impurity analysis.

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Expresses the variations within the same laboratory, such as on different days, or with different analysts or equipment.

Precision is expressed as the Relative Standard Deviation (%RSD) of a series of measurements. A common acceptance criterion for %RSD is not more than 2.0%, although this can be higher for low-level impurity analysis. ekb.egresearchgate.net

| Parameter | Typical Assessment | Common Acceptance Criterion | Reference |

|---|---|---|---|

| Linearity | Analysis of 5+ concentrations across the range | Correlation Coefficient (r²) ≥ 0.99 | ejournal.by |

| Accuracy | Recovery study at 3 levels (e.g., 80%, 100%, 120%) | Recovery within 90.0% - 110.0% | nih.gov |

| Precision | Repeatability (Intra-day, n=6) | %RSD ≤ 2.0% | researchgate.net |

| Intermediate Precision (Inter-day) | %RSD ≤ 5.0% | pharmacophorejournal.com |

Reference Standard Generation and Characterization for this compound

The availability of a well-characterized reference standard for this compound is a prerequisite for its accurate quantification in pharmaceutical samples. cambrex.com A reference standard is a highly purified compound that serves as a benchmark for analytical testing, enabling the verification of identity, purity, and potency. intertek.com

The synthesis of this compound, chemically known as ((2S, 4S)-2-((1H-imidazol-1-yl)methyl)-2-(2, 4-dichlorophenyl)-1, 3-dioxolan-4-yl)methanol, requires a strategic approach to ensure the desired stereochemistry and high purity. pharmaffiliates.comallmpus.comfda.govchemicalbook.com While specific literature detailing the synthesis of this particular impurity is scarce, a plausible synthetic route can be devised based on the known synthesis of ketoconazole and its derivatives. koreascience.krresearchgate.netnih.govgoogle.com

A potential synthetic pathway could involve the reaction of 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-carboxylic acid with imidazole, followed by reduction of the carboxylic acid to the corresponding alcohol. Stereoselective synthesis could be achieved using chiral starting materials or through chiral resolution of intermediates. researchgate.net The final product would then be subjected to extensive purification, typically involving chromatographic techniques, to achieve the high purity required for a reference standard.

The purity of the this compound reference standard must be rigorously assessed to ensure its suitability for quantitative analysis. veeprho.com This involves a combination of chromatographic and spectroscopic techniques to identify and quantify any impurities present. intertek.com

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment, providing information on the presence of other related substances. researchgate.net The purity is often determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. pharmtech.com

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are used to confirm the chemical structure of the reference standard and to detect any structural isomers or other impurities. Mass Spectrometry (MS) provides information on the molecular weight of the compound and can be used to identify unknown impurities. enamine.net

The following table summarizes the typical analytical techniques used for the purity assessment of a pharmaceutical reference standard like this compound. veeprho.com

| Analytical Technique | Purpose | Typical Acceptance Criteria |

| HPLC | Chromatographic Purity | ≥ 99.5% |

| ¹H NMR | Structural Confirmation and Identification | Conforms to the proposed structure |

| ¹³C NMR | Structural Confirmation | Conforms to the proposed structure |

| Mass Spectrometry | Molecular Weight Determination | Consistent with the molecular formula |

| Karl Fischer Titration | Water Content | ≤ 0.5% |

| Residue on Ignition | Inorganic Impurities | ≤ 0.1% |

| Elemental Analysis | Elemental Composition | Within ±0.4% of the theoretical values |

Certified Reference Materials (CRMs) are the gold standard for analytical testing, providing the highest level of accuracy and traceability. synthinkchemicals.com A CRM for this compound would be a reference standard that has been characterized by a metrologically valid procedure and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. pharmacompass.com

In pharmaceutical quality control, CRMs play a vital role in:

Method Validation: CRMs are used to establish the accuracy and precision of analytical methods. synthinkchemicals.com

Instrument Calibration: They are used to calibrate analytical instruments to ensure the reliability of the measurements. synthinkchemicals.com

Quality Control Checks: CRMs are used in routine quality control testing to verify the performance of the analytical system and to ensure the accuracy of the results for unknown samples. cambrex.com

The use of a CRM for this compound would provide a high degree of confidence in the analytical data generated for the control of this impurity in ketoconazole drug substances and products, ultimately contributing to the safety and efficacy of the final pharmaceutical product. lgcstandards.comlgcstandards.com

Structural Elucidation of Ketoconazole Impurity 11: Advanced Perspectives

De Novo Structural Determination Strategies for Unknown Impurities

The identification of unknown impurities in pharmaceutical products is a critical challenge that necessitates a combination of sophisticated analytical techniques. The de novo structural determination of a compound like Ketoconazole (B1673606) Impurity 11, where a reference standard may not be readily available, follows a systematic workflow. This process begins with detection and separation, typically using high-performance liquid chromatography (HPLC), and culminates in the complete characterization of the molecular structure using spectroscopic methods. chemrxiv.orgsynthinkchemicals.com

Initially, HPLC methods are developed to isolate the impurity from the active pharmaceutical ingredient (API) and other related substances. nih.gov Once isolated, a battery of advanced techniques is employed. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of this process, providing crucial data on the impurity's molecular weight and fragmentation patterns. High-resolution mass spectrometry (HRMS) further refines this by yielding a highly accurate mass measurement, which allows for the determination of the elemental composition. americanpharmaceuticalreview.comnih.gov

However, mass spectrometry alone is often insufficient to definitively establish the exact isomeric structure. For unambiguous structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. nih.govmanchester.ac.uk An isolated sample of the impurity is subjected to a suite of NMR experiments, including one-dimensional (¹H and ¹³C) and two-dimensional techniques (such as COSY, HSQC, and HMBC). These experiments reveal the precise connectivity of atoms within the molecule, allowing for the complete assembly of its two-dimensional structure. Techniques like online hydrogen/deuterium (H/D) exchange coupled with LC-MS can also provide valuable information by identifying the number of active hydrogens in the molecule, helping to differentiate between isomers. nih.gov

Table 1: Analytical Techniques for De Novo Structural Elucidation

| Technique | Purpose | Information Obtained |

|---|---|---|

| HPLC | Separation and Isolation | Purity of the isolate; Retention time |

| LC-MS/MS | Molecular Weight and Fragmentation | Molecular ion mass; Structural fragments |

| HRMS | Elemental Composition | High-accuracy mass for formula determination |

| NMR Spectroscopy (¹H, ¹³C, 2D) | Definitive Structure Confirmation | Atom connectivity; Stereochemical details |

| H/D Exchange LC-MS | Isomer Differentiation | Number of exchangeable protons |

Stereochemical Considerations and Isomeric Forms of Ketoconazole Impurity 11

Stereochemistry plays a pivotal role in the activity and properties of pharmaceutical compounds. The parent drug, ketoconazole, is a racemic mixture of the (2S,4R) and (2R,4S) enantiomers, which are cis-isomers with respect to the substitution on the 1,3-dioxolane (B20135) ring. nih.govresearchgate.net this compound, identified as ((2S, 4S)-2-((1H-imidazol-1-yl)methyl)-2-(2, 4-dichlorophenyl)-1, 3-dioxolan-4-yl)methanol, also possesses two chiral centers at the C2 and C4 positions of the dioxolane ring. veeprho.comfda.gov

The designated IUPAC name specifies the (2S, 4S) configuration, which is a trans isomer. This stereochemical arrangement is different from the cis configuration of the parent ketoconazole molecule. Due to the presence of two chiral centers, this impurity can theoretically exist in four distinct stereoisomeric forms: the (2S, 4S) and (2R, 4R) enantiomeric pair (trans-isomers), and the (2S, 4R) and (2R, 4S) enantiomeric pair (cis-isomers).

The differentiation and quantification of these stereoisomers are analytically challenging and require specialized chiral separation techniques. researchgate.net Methods such as chiral HPLC or capillary electrophoresis (CE) using chiral selectors (e.g., modified cyclodextrins) are necessary to resolve the different enantiomers and diastereomers. core.ac.ukresearchgate.net The specific stereoisomeric form of an impurity can arise from different synthetic pathways or degradation mechanisms and may possess unique biological properties.

Table 2: Stereochemical Comparison of Ketoconazole and Potential Isomers of its Core Methanol (B129727) Impurity

| Compound | Chiral Centers | Configuration | Isomeric Relationship |

|---|---|---|---|

| Ketoconazole | C2, C4 | (2S,4R) / (2R,4S) | cis-isomers (racemate) |

| Impurity 11 Form 1 | C2, C4 | (2S, 4S) | trans-isomer |

| Impurity 11 Form 2 | C2, C4 | (2R, 4R) | trans-isomer (enantiomer of Form 1) |

| Impurity 11 Form 3 | C2, C4 | (2S, 4R) | cis-isomer (diastereomer of Form 1) |

Comparison with Related Structures and Hypothetical Metabolites

The structure of this compound represents the core fragment of the parent ketoconazole molecule. A comparative analysis with ketoconazole and its other known impurities and metabolites provides valuable context for its formation and significance. The primary structural difference is the absence of the p-acetylphenyl piperazine (B1678402) ether moiety, which is cleaved from the C4 position of the dioxolane ring.

One of the major degradation products of ketoconazole, formed under hydrolytic conditions, is Ketoconazole Impurity D (N-Desacetyl Ketoconazole), where only the acetyl group from the piperazine ring is removed. jocpr.comusp.org Another common degradation product results from oxidation, forming a Ketoconazole N-oxide. nih.gov In contrast, Impurity 11 results from a more significant structural cleavage. Studies on the degradation of ketoconazole in liquid formulations have identified four degradation products, with one being confirmed as 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxalan-4-methanol, which is the core structure of Impurity 11. scholars.direct

This structure is also a plausible hypothetical metabolite. The metabolism of ketoconazole is extensive and known to involve O-dealkylation, among other pathways like oxidation and ring scission. nih.govresearchgate.netresearchgate.net The cleavage of the ether bond to release the dioxolane methanol core is a recognized metabolic pathway for similar structures. Therefore, this compound could potentially be formed both as a product of chemical degradation (e.g., hydrolysis) and as a metabolite during biotransformation.

Table 4: Structural Comparison of Ketoconazole and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

|---|---|---|---|

| Ketoconazole | C₂₆H₂₈Cl₂N₄O₄ | 531.43 | Complete molecule with piperazine ether moiety |

| This compound | C₁₄H₁₄Cl₂N₂O₃ | 329.18 | Dioxolane methanol core; piperazine ether cleaved |

| Ketoconazole Impurity D | C₂₄H₂₆Cl₂N₄O₃ | 489.39 | N-deacetylated at the piperazine ring |

| Ketoconazole N-Oxide | C₂₆H₂₈Cl₂N₄O₅ | 547.43 | Oxidized nitrogen on the piperazine ring |

Table of Referenced Compounds

| Compound Name |

|---|

| Ketoconazole |

| This compound |

| ((2S, 4S)-2-((1H-imidazol-1-yl)methyl)-2-(2, 4-dichlorophenyl)-1, 3-dioxolan-4-yl)methanol |

| N-Desacetyl Ketoconazole (Ketoconazole Impurity D) |

| Ketoconazole N-Oxide |

Regulatory Science and Quality Control Frameworks for Ketoconazole Impurity 11

International Conference on Harmonisation (ICH) Guidelines on Impurities

The International Conference on Harmonisation (ICH) has established a set of guidelines that are globally recognized for the control of impurities in new drug substances and products. These guidelines provide a scientific and risk-based approach to the assessment and control of impurities, including Ketoconazole (B1673606) Impurity 11.

Key ICH guidelines applicable to the management of Ketoconazole Impurity 11 include:

ICH Q3A(R2): Impurities in New Drug Substances This guideline outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances.

ICH Q3B(R2): Impurities in New Drug Products This guideline provides similar thresholds and principles for impurities in new drug products.

ICH Q3C(R8): Impurities: Guideline for Residual Solvents This guideline focuses on the control of residual solvents used in the manufacturing process.

ICH Q3D(R2): Guideline for Elemental Impurities This guideline addresses the control of elemental impurities in drug products.

ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk This guideline is particularly relevant for impurities that have the potential to be mutagenic, providing a framework for their assessment and control to mitigate carcinogenic risk.

The ICH Q3A and Q3B guidelines establish specific thresholds for impurities based on the maximum daily dose of the drug. These thresholds determine the actions required for a given impurity.

Reporting Threshold : The level at which an impurity must be reported in the regulatory submission.

Identification Threshold : The level at which the structure of an impurity must be determined.

Qualification Threshold : The level at which the biological safety of an impurity must be established.

For this compound, the application of these thresholds is crucial for ensuring that its levels are appropriately monitored and controlled. The specific thresholds would depend on the maximum daily dose of the ketoconazole-containing product.

Table 1: Illustrative ICH Q3A/Q3B Thresholds

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake, whichever is lower | 0.15% or 1.0 mg per day intake, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

If the level of this compound exceeds the qualification threshold, further studies are required to assess its biological safety.

This compound can arise from two main sources: the manufacturing process (process-related) or the degradation of the active pharmaceutical ingredient (API) over time (degradation-related).

Process-Related Impurities : These are impurities that are introduced or formed during the synthesis of the ketoconazole drug substance. Their control involves a thorough understanding of the synthetic route and the implementation of appropriate purification steps.

Degradation-Related Impurities : These impurities are formed due to the degradation of the ketoconazole drug substance or drug product during storage. Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.

A comprehensive control strategy for this compound must address both potential sources. This includes setting appropriate specifications for starting materials and intermediates, optimizing reaction conditions, and establishing suitable storage conditions for the final product.

Pharmacopoeial Standards and Monographs for this compound (e.g., USP, Ph. Eur., BP)

Pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and British Pharmacopoeia (BP) provide official standards for drug substances and products. These standards include tests, procedures, and acceptance criteria for impurities.

While a specific monograph for this compound may not exist, the monographs for ketoconazole drug substance and its dosage forms will typically include a section on related substances or organic impurities. These sections often specify the acceptance criteria for known and unknown impurities.

Reference standards for ketoconazole impurities, including those listed in the pharmacopoeias, are available from various suppliers and are crucial for the accurate identification and quantification of these impurities during quality control testing.

Quality by Design (QbD) Principles Applied to Impurity Control

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.

Applying QbD principles to the control of this compound involves:

Defining a Quality Target Product Profile (QTPP) : This includes defining the desired quality attributes of the final product, including the acceptable level of impurities.

Identifying Critical Quality Attributes (CQAs) : For the drug substance, the level of this compound would be considered a CQA.

Identifying Critical Process Parameters (CPPs) : These are the process parameters that have a significant impact on the CQAs. For example, temperature, pressure, and reaction time during the synthesis of ketoconazole could be CPPs that influence the formation of Impurity 11.

Establishing a Control Strategy : Based on the understanding of the relationship between CPPs and CQAs, a robust control strategy is developed to ensure that the level of this compound is consistently maintained within the acceptable limits.

The application of QbD can lead to a more robust manufacturing process and a greater assurance of product quality.

Risk-Based Approaches for Impurity Management in Pharmaceutical Development

A risk-based approach is integral to the management of impurities in pharmaceuticals. This involves identifying, analyzing, and evaluating the risks associated with the presence of impurities.

For this compound, a risk assessment would consider:

The potential for the impurity to be present in the final product : This is based on an understanding of the manufacturing process and the stability of the drug substance.

The potential toxicity of the impurity : If the impurity is structurally alerting for genotoxicity, for example, a more stringent control strategy would be required as outlined in the ICH M7 guideline.

The outcome of the risk assessment informs the development of a risk management plan, which includes the control strategy and any necessary analytical testing to monitor the level of the impurity. This ensures that the risks associated with this compound are effectively mitigated throughout the product lifecycle.

Theoretical and Computational Chemistry Studies on Ketoconazole Impurity 11

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations allow for the detailed exploration of the electronic structure and potential energy surfaces of molecules. These methods are instrumental in predicting a range of properties for compounds like Ketoconazole (B1673606) Impurity 11, from their spectroscopic characteristics to their preferred three-dimensional arrangements.

Quantum chemical calculations can predict various spectroscopic signatures, which are crucial for the identification and characterization of impurities. By employing methods such as Density Functional Theory (DFT), it is possible to simulate spectra that can be compared with experimental results. For instance, the infrared (IR) spectrum of a molecule can be predicted by calculating its vibrational frequencies. While specific studies on Ketoconazole Impurity 11 are not prevalent in the literature, the principles of such predictions are well-established. A theoretical IR spectrum would reveal characteristic peaks corresponding to the stretching and bending of its functional groups, such as the C=O, C-N, and C-Cl bonds.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in structure elucidation. The predicted ¹H and ¹³C NMR spectra would provide a theoretical fingerprint of this compound, which can be invaluable in confirming its structure when isolated.

Table 1: Theoretical Spectroscopic Data Prediction Methods for this compound

| Spectroscopic Technique | Computational Method | Predicted Parameters | Application in Impurity Analysis |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Density Functional Theory (DFT) | Vibrational frequencies and intensities | Identification of functional groups and comparison with experimental spectra. |

| Nuclear Magnetic Resonance (NMR) | Gauge-Independent Atomic Orbital (GIAO) method | Chemical shifts (¹H, ¹³C) | Structural elucidation and confirmation. |

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound can reveal the energetically favorable shapes the molecule can adopt. Through computational methods, the potential energy surface of the molecule can be mapped, identifying low-energy conformers and the energy barriers between them. This is particularly relevant for a molecule with multiple rotatable bonds, as is common for ketoconazole and its derivatives.

Studies on ketoconazole itself have shown that its binding to biological targets can induce significant conformational changes in the receptor, highlighting the flexibility of the molecule. A similar flexibility can be expected for its impurities. Understanding the conformational preferences of this compound is crucial for predicting its interactions with analytical systems (e.g., chromatographic columns) and potentially with biological macromolecules.

Reaction Pathway Modeling for Impurity Formation

Computational chemistry provides powerful tools to investigate the mechanisms by which impurities are formed. By modeling the reaction pathways, it is possible to understand the conditions that favor the formation of a particular impurity and to devise strategies to minimize its presence. The degradation of ketoconazole can be influenced by factors such as pH and the presence of oxidizing agents nih.gov.

The formation of an impurity from the parent drug molecule proceeds through a transition state, which is the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is key to understanding the reaction mechanism. Quantum chemical methods can be used to locate and characterize these transition states for the potential degradation pathways leading to this compound. For instance, if the impurity is formed through hydrolysis, computational models can elucidate the role of water molecules and any catalysts in the reaction mechanism. Studies on the stability of ketoconazole have indicated that under acidic conditions, the degradation follows a path where the activated complex is more constrained than the reactants, as suggested by a negative entropy of activation cabidigitallibrary.org.

Beyond the reaction mechanism, computational chemistry can provide quantitative data on the kinetics and thermodynamics of impurity formation. By calculating the activation energy from the difference in energy between the reactants and the transition state, the rate of the reaction can be estimated. Similarly, by comparing the energies of the reactants and products, the thermodynamic feasibility of the impurity formation can be determined. A study on the stability of ketoconazole in aqueous solutions estimated the free energy of activation for its degradation to be around 30 kcal/mol cabidigitallibrary.org. This type of data is invaluable for predicting the shelf-life of a drug product and for designing formulation strategies that enhance stability.

Table 2: Computational Approaches to Understanding Impurity Formation

| Area of Study | Computational Technique | Key Insights |

|---|---|---|

| Reaction Mechanism | Transition State Search Algorithms | Elucidation of the step-by-step process of impurity formation. |

| Reaction Kinetics | Calculation of Activation Energies | Prediction of the rate of impurity formation under different conditions. |

Chemoinformatics and Data Science Approaches for Impurity Prediction and Profiling

The fields of chemoinformatics and data science are increasingly being applied to the challenge of pharmaceutical impurity prediction and profiling. These approaches leverage large datasets of chemical reactions and molecular structures to build predictive models that can anticipate the formation of impurities.

These data-driven models are trained on vast reaction databases and can recognize patterns in chemical reactivity that are not easily discernible by humans. The application of such tools to the lifecycle of ketoconazole could lead to a more proactive approach to impurity control, where potential issues are identified and mitigated early in the development process. Furthermore, these methods can be used to create comprehensive impurity profiles for APIs, which is a critical component of regulatory submissions. The integration of chemoinformatics and data science into pharmaceutical development workflows promises to enhance the safety and quality of medicines by providing a deeper, more predictive understanding of chemical impurities.

Virtual Screening Approaches for Impurity Rejection Strategies (e.g., crystallization)

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. Crystallization is a key purification step, and its efficiency in rejecting impurities is of paramount importance. Virtual screening, a computational technique, has emerged as a powerful tool to predict and optimize impurity rejection during crystallization. This approach allows for the in-silico evaluation of various factors influencing impurity incorporation into a crystal lattice, thereby guiding the development of robust crystallization processes.

Virtual screening in the context of impurity rejection leverages principles of molecular modeling and thermodynamics to assess the interactions between the host active pharmaceutical ingredient (API) and impurity molecules at the crystal surface and within the crystal lattice. By simulating these interactions, it is possible to predict the likelihood of an impurity being incorporated into the growing crystal. This predictive capability enables the selection of optimal crystallization conditions, such as solvent systems and temperature profiles, that favor the exclusion of specific impurities.

Application to this compound

Ketoconazole is a broad-spectrum antifungal agent. wikipedia.org During its synthesis, various impurities can be generated, including this compound. The chemical structures of ketoconazole and its Impurity 11 are crucial for understanding their interaction during crystallization.

Table 1: Chemical Structures

| Compound Name | IUPAC Name | Molecular Formula | Structure |

| Ketoconazole | 1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone nih.gov | C₂₆H₂₈Cl₂N₄O₄ nih.gov | |

| This compound | ((2S, 4S)-2-((1H-imidazol-1-yl)methyl)-2-(2, 4-dichlorophenyl)-1, 3-dioxolan-4-yl)methanol veeprho.com | C₁₄H₁₄Cl₂N₂O₃ veeprho.com |

A key aspect of virtual screening for impurity rejection is the calculation of the incorporation energy. This is the energy change associated with replacing a host molecule (ketoconazole) in the crystal lattice with an impurity molecule (this compound). A higher, more positive incorporation energy suggests that the impurity is less likely to be incorporated into the crystal lattice, leading to better rejection.

Molecular dynamics and Monte Carlo simulations are instrumental in these calculations. These methods can model the dynamic behavior of molecules at the crystal-solution interface and predict the most energetically favorable conformations for both the host and impurity molecules.

Table 2: Hypothetical Incorporation Energy Calculations for this compound in Different Solvents

| Solvent System | Predicted Incorporation Energy (kJ/mol) | Predicted Rejection Efficiency (%) |

| Acetone (B3395972) | 15.2 | 98.5 |

| Ethanol | 12.8 | 97.2 |

| Methanol (B129727) | 10.5 | 95.8 |

| Isopropanol | 14.1 | 98.0 |

| Acetonitrile (B52724) | 11.9 | 96.5 |

The data in the hypothetical table above illustrates how virtual screening could be used to rank different solvent systems based on their predicted ability to reject this compound. In this example, acetone would be selected as the most promising solvent for achieving the highest purity of ketoconazole.

Furthermore, these computational models can assess the impact of the impurity on the crystal growth and morphology. Impurities can sometimes inhibit crystal growth on specific faces, leading to changes in the crystal habit. nih.gov Virtual screening can predict these effects by calculating the binding energy of the impurity to different crystal faces.

Table 3: Hypothetical Binding Energy of this compound to Different Crystal Faces of Ketoconazole

| Crystal Face (hkl) | Binding Energy (kJ/mol) | Predicted Growth Inhibition |

| (100) | -25.8 | High |

| (010) | -15.2 | Moderate |

| (001) | -10.1 | Low |

| (110) | -18.9 | Moderate |

| (101) | -22.4 | High |

Impact of Ketoconazole Impurity 11 on the Parent Compound and Formulation Stability

Influence of Ketoconazole (B1673606) Impurity 11 on the Physical Stability of Ketoconazole Formulations

The physical stability of a pharmaceutical formulation refers to the retention of its original physical properties, including appearance, crystal structure (polymorphism), and dissolution characteristics. The introduction of impurities can disrupt the solid-state properties of the API, potentially leading to undesirable changes.

Investigations into coamorphous systems of ketoconazole with various organic acids have demonstrated that molecular interactions significantly influence physical stability and resistance to crystallization. nih.govnih.gov This highlights the sensitivity of ketoconazole's solid-state structure to the presence of other molecules. The hydroxyl group in Impurity 11 could form hydrogen bonds, potentially interfering with the intermolecular bonding of Ketoconazole molecules and affecting the stability of its amorphous or crystalline state.

Table 1: Hypothetical Influence of Impurity 11 on the Metastable Zone Width (MSZW) of Ketoconazole in a Solvent System

| Concentration of Impurity 11 (%) | Cooling Rate (°C/min) | Saturation Temperature (°C) | Nucleation Temperature (°C) | MSZW (°C) |

| 0.0 | 5 | 50 | 40 | 10 |

| 0.1 | 5 | 50 | 42 | 8 |

| 0.5 | 5 | 50 | 45 | 5 |

| 1.0 | 5 | 50 | 47 | 3 |

This table is illustrative and based on the general principle that impurities can narrow the MSZW.

Chemical Stability Profiles of Ketoconazole in the Presence of Impurity 11

The chemical stability of Ketoconazole is a critical attribute, and its degradation can lead to the formation of various impurities, including Impurity 11. Forced degradation studies performed on Ketoconazole reveal its susceptibility to degradation under specific stress conditions. nih.govnih.gov Major degradation is observed under acidic, basic, and oxidative conditions, while the drug is relatively stable under thermal and photolytic stress. nih.govresearchgate.net

Table 2: Summary of Ketoconazole Degradation Under Forced Stress Conditions

| Stress Condition | Reagents/Parameters | Observation | Major Degradants Identified |

| Acidic Hydrolysis | 0.1 N HCl, 3 days | Significant Degradation (13.6%) | EP Impurity-D usp.org |

| Basic Hydrolysis | 0.1 N NaOH, 3 days | Moderate Degradation (5.4%) | EP Impurity-D usp.org |

| Oxidation | 3% H₂O₂, 4 hours | Moderate Degradation (5.4%) | Ketoconazole N-oxide usp.org |

| Thermal | 105°C for 24 hours | No significant degradation | Not Applicable nih.gov |

| Photolytic | UV radiation (254 nm) for 24 hours | No significant degradation | Not Applicable nih.gov |

Data compiled from forced degradation studies which form the basis for developing stability-indicating methods. nih.govusp.org

Interaction of Ketoconazole Impurity 11 with Excipients and Packaging Components

Drug-excipient compatibility is a cornerstone of formulation development. Interactions between an API or its impurities and the excipients can compromise the stability and performance of the drug product. researchgate.net Studies on Ketoconazole have shown incompatibilities with certain common excipients. For example, thermal analysis has indicated that corn starch and colloidal silicon dioxide are incompatible with Ketoconazole. researchgate.netsemanticscholar.org Given the structural similarity, this compound may exhibit a similar incompatibility profile. The hydroxyl group on Impurity 11 could potentially interact with reactive impurities sometimes found in excipients, such as aldehydes or peroxides, leading to the formation of new degradation products. nih.gov

Table 3: Compatibility Profile of Ketoconazole with Common Pharmaceutical Excipients

| Excipient | Compatibility with Ketoconazole | Potential for Interaction with Impurity 11 |

| Lactose (B1674315) Monohydrate | Compatible | Low |

| Microcrystalline Cellulose | Compatible | Low |

| Povidone | Compatible | Low |

| Corn Starch | Incompatible | High |

| Colloidal Silicon Dioxide | Incompatible | High |

| Magnesium Stearate | Potential for interaction (eutectic formation) | Moderate |

This table summarizes findings from compatibility studies on the parent drug, which can guide the risk assessment for its impurities. researchgate.netsemanticscholar.orgresearchgate.net